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Compound of Interest

Compound Name: Cyclododecanone

Cat. No.: B146445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

cyclododecanone (CAS No. 830-13-7), a widely used macrocyclic ketone in the fragrance and

polymer industries. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

obtaining these spectra.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for cyclododecanone,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Cyclododecanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.46 Triplet 4H

α-CH₂ (protons

adjacent to the

carbonyl group)

~1.72 Multiplet 4H
β-CH₂ (protons beta

to the carbonyl group)

~1.30 Multiplet 14H
Remaining CH₂

groups in the ring

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Cyclododecanone

Chemical Shift (δ) ppm Assignment

~212 C=O (Carbonyl carbon)

~40 α-CH₂ (Carbons adjacent to the carbonyl group)

~24-25
Multiple overlapping signals for the remaining

CH₂ groups

~22 CH₂ groups

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions.

The assignments are based on typical chemical shift ranges for cyclic ketones.[2][3][4]

Table 3: Key IR Absorption Bands for Cyclododecanone
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Wavenumber (cm⁻¹) Intensity Assignment

~2930 Strong C-H stretch (alkane)

~2860 Strong C-H stretch (alkane)

~1705 Strong C=O stretch (ketone)

~1460 Medium
C-H bend (methylene

scissoring)

Note: The characteristic strong absorption at ~1705 cm⁻¹ is indicative of the ketone functional

group in a large ring system.

Table 4: Mass Spectrometry Data for Cyclododecanone

m/z Relative Intensity Assignment

182 Moderate [M]⁺ (Molecular Ion)

98 High
Base Peak (Resulting from α-

cleavage)

84 Moderate Fragment ion

71 High Fragment ion

58 High Fragment ion[1][5]

55 High Fragment ion

41 Very High Fragment ion

Ionization Method: Electron Ionization (EI) at 70 eV.[1][5]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like cyclododecanone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of cyclododecanone for ¹H NMR (or 20-50 mg

for ¹³C NMR).

Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which maximizes spectral

resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to

single lines for each unique carbon. A larger number of scans and a longer relaxation

delay may be necessary due to the low natural abundance and longer relaxation times of

¹³C.

Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard like

Tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl

group.

Methodology (Thin Solid Film Method):

Sample Preparation:

Place a small amount of solid cyclododecanone (a few milligrams) into a small vial.

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or

methylene chloride) and mix to dissolve.

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.

Instrument Setup:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Ensure the instrument's sample compartment is closed.

Data Acquisition:
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Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

If the peaks are too intense (saturated), the film is too thick. Clean the plate and prepare a

new, thinner film using a more dilute solution. If the peaks are too weak, add another drop

of the solution to the plate and re-measure.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

Sample Preparation:

Prepare a dilute solution of cyclododecanone in a volatile organic solvent (e.g., ethyl

acetate or hexane).

Instrument Setup:

The mass spectrometer is coupled to a gas chromatograph (GC). The GC is equipped with

a capillary column suitable for separating organic compounds.

Set the GC oven temperature program to ensure proper separation and elution of the

analyte.

Set the injector temperature and the GC-MS transfer line temperature to ensure the

sample remains in the gas phase.

The mass spectrometer's ion source is typically set to electron ionization (EI) mode with

an electron energy of 70 eV.

Data Acquisition:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas through the GC column, where it is

separated from the solvent and any impurities.

As the cyclododecanone elutes from the column, it enters the mass spectrometer's ion

source.

In the ion source, molecules are bombarded with electrons, causing ionization and

fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

cyclododecanone.
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Caption: Workflow for the spectroscopic analysis and structural confirmation of

cyclododecanone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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